
1-(3-Thienyl)-2-(methylamino)ethanol
Vue d'ensemble
Description
1-(3-Thienyl)-2-(methylamino)ethanol, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely researched for its potential therapeutic applications in the field of mental health. TMA-2 is known to induce altered states of consciousness, and its effects on the human brain have been studied extensively.
Applications De Recherche Scientifique
1-(3-Thienyl)-2-(methylamino)ethanol has been studied extensively for its potential therapeutic applications in the field of mental health. It has been shown to have antidepressant and anxiolytic effects in animal models, and its potential as a treatment for depression and anxiety in humans is currently being investigated. 1-(3-Thienyl)-2-(methylamino)ethanol has also been studied for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mécanisme D'action
The exact mechanism of action of 1-(3-Thienyl)-2-(methylamino)ethanol is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(3-Thienyl)-2-(methylamino)ethanol may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(3-Thienyl)-2-(methylamino)ethanol induces altered states of consciousness, including visual and auditory hallucinations, changes in perception of time and space, and altered thought processes. It has been shown to increase cerebral blood flow and metabolic activity in the brain, particularly in areas involved in visual processing and sensory integration. 1-(3-Thienyl)-2-(methylamino)ethanol has also been shown to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Thienyl)-2-(methylamino)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the brain are well-documented. However, 1-(3-Thienyl)-2-(methylamino)ethanol is a psychoactive substance and must be handled with care in the lab. It is also a controlled substance in many countries and requires special permits for research use.
Orientations Futures
There are several potential future directions for research on 1-(3-Thienyl)-2-(methylamino)ethanol. One area of interest is its potential as a treatment for depression and anxiety in humans. Further studies are needed to determine the optimal dosage and administration route for therapeutic use. 1-(3-Thienyl)-2-(methylamino)ethanol may also have potential as a treatment for addiction, and its effects on drug-seeking behavior should be further explored. Finally, 1-(3-Thienyl)-2-(methylamino)ethanol may be useful as a tool for studying the neurobiology of altered states of consciousness and the role of serotonin receptors in the regulation of mood and perception.
Conclusion:
In conclusion, 1-(3-Thienyl)-2-(methylamino)ethanol is a synthetic compound with potential therapeutic applications in the field of mental health. Its effects on the brain have been extensively studied, and it has been shown to induce altered states of consciousness and have antidepressant and anxiolytic effects. Further research is needed to determine its optimal therapeutic use and potential as a treatment for addiction. 1-(3-Thienyl)-2-(methylamino)ethanol may also be useful as a tool for studying the neurobiology of altered states of consciousness and the role of serotonin receptors in the regulation of mood and perception.
Propriétés
IUPAC Name |
2-(methylamino)-1-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVVMRJKNLFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thienyl)-2-(methylamino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)
![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)

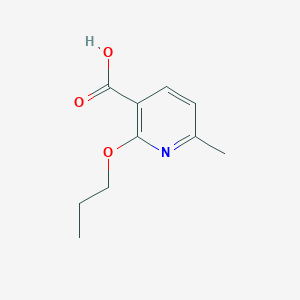
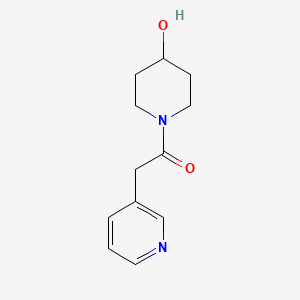

![Tert-butyl[(2,2-dimethylcyclopropyl)methyl]amine](/img/structure/B1467967.png)

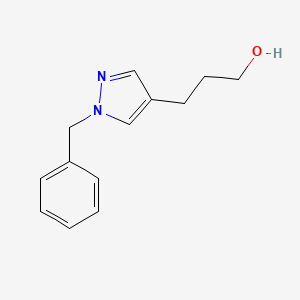
amine](/img/structure/B1467974.png)
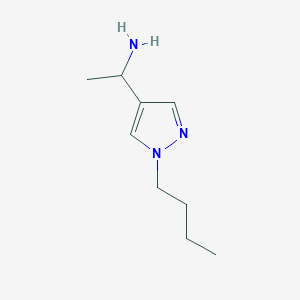
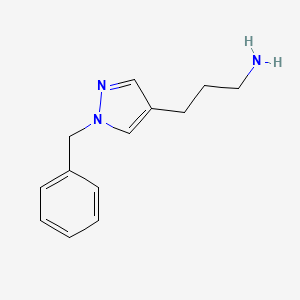
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)